molecular formula C19H24FN3O2 B2708689 (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-52-6

(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2708689
CAS No.: 2034326-52-6
M. Wt: 345.418
InChI Key: HJXDSJSEXVIDDF-UHFFFAOYSA-N
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Description

The compound "(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a chiral adamantane-based derivative featuring a pyrrolidinyl moiety linked via an ether bridge to a 5-fluoropyrimidine group. Adamantane derivatives are renowned for their rigid, lipophilic bicyclic structure, which enhances metabolic stability and membrane permeability in drug design.

Properties

IUPAC Name

1-adamantyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-9-21-18(22-10-15)25-16-1-2-23(11-16)17(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14,16H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDSJSEXVIDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of appropriate amine precursors.

    Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced through nucleophilic substitution reactions, where a fluoropyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Final Coupling Reaction: The adamantane core is coupled with the pyrrolidine-fluoropyrimidine intermediate under specific conditions, often involving catalysts and controlled temperatures to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Hydroxylated Adamantane Derivatives: Formed through oxidation.

    Saturated Pyrrolidine Derivatives: Formed through reduction.

    Substituted Fluoropyrimidine Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibit significant anticancer properties. Indole derivatives, for example, have been shown to suppress the growth of various cancer cell lines, including A549 lung cancer cells. This compound's structure suggests it may share similar mechanisms of action.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity. Studies on related compounds indicate low minimum inhibitory concentrations against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, indicating effectiveness against resistant strains.

Antiproliferative Studies

Recent studies have focused on synthesizing and evaluating the biological properties of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Compounds derived from indoles were assessed for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

Molecular Docking Studies

Computational approaches have predicted binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest that modifications in the structure can lead to enhanced biological activity.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of these compounds. Preliminary results indicate promising therapeutic potentials with manageable toxicity profiles.

Mechanism of Action

The mechanism of action of (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and receptor activity, thereby influencing neural pathways associated with cognitive function and neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane Ethanones with Pyridyl/Oxy Substituents

Compound 47 (1-(Adamantan-1-yl)-2-{[(5-methoxypyridin-3-yl)methyl]sulfanyl}ethan-1-one) and Compound 9 (1-(Adamantan-1-yl)-2-[(5-chloropyridin-3-yl)oxy]ethan-1-one) () share the adamantane-methanone core but differ in substituents:

  • Compound 47 : Contains a 5-methoxypyridylmethylsulfanyl group.
  • Compound 9 : Features a 5-chloropyridyloxy group.
Property Compound 47 Compound 9 Target Compound (Hypothesized)
Molecular Formula C19H25NO2S C17H20ClNO2 C20H24FN3O2
Molecular Weight 331.47 g/mol 305.80 g/mol ~357.43 g/mol
HPLC Retention Time 2.6 min 2.8 min
Key Substituent Effects Increased lipophilicity (sulfanyl group) Electrophilic Cl enhances reactivity Fluoropyrimidine improves electronic profile

Pyrrolidinyl-Based Adamantane Ligands

(S)-LA10 and (S)-LA11·BH3 () are chiral ligands with adamantane-pyrrolidinylmethanone backbones but incorporate phosphino groups for catalysis:

  • (S)-LA10: Contains a di-tert-butylphosphino group.
  • (S)-LA11·BH3: Features a dicyclohexylphosphino group with a borane adduct.
Property (S)-LA10 (S)-LA11·BH3 Target Compound
Molecular Formula C24H42NOP C28H49BNOP C20H24FN3O2
Application Asymmetric catalysis Asymmetric catalysis Potential bioactivity
Key Feature Phosphino ligand Borane-stabilized Fluoropyrimidine

The target compound’s pyrrolidinyl-fluoropyrimidine moiety diverges from phosphino ligands, suggesting divergent applications (e.g., kinase inhibition vs. catalysis) .

Triazole-Thione Adamantane Derivatives

3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione () incorporates a triazole-thione ring and piperazinyl group, enabling π-π stacking and hydrogen bonding. Compared to the target compound:

  • Target compound : Fluoropyrimidine may enhance DNA/RNA targeting (e.g., mimicking thymidine) .

Sulfonyl- and Thio-Substituted Adamantanes

(2SR,3RS)-Methyl 2-(adamantan-1-yl)-3-phenylsulfonyl-3-(pyridin-2-ylsulfanyl)propanoate () demonstrates sulfur-based substituents with antiviral activity. The target compound’s fluoropyrimidine-ether bridge may offer improved hydrolytic stability compared to sulfonyl/sulfanyl groups .

Physicochemical and Structural Trends

  • Lipophilicity : Adamantane derivatives with sulfur (e.g., Compound 47) or chloro groups (Compound 9) exhibit higher logP values than fluorinated analogs, impacting bioavailability .
  • Stereochemistry: The (1s,3s) configuration in the target compound may optimize binding to chiral targets, similar to phosphino ligands in (S)-LA10/LA11 .

Biological Activity

The compound (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H21FN4O2C_{18}H_{21}FN_{4}O_{2}, with a molecular weight of approximately 340.358 g/mol. The structure incorporates an adamantane core, a pyrrolidine ring, and a fluoropyrimidine moiety, contributing to its unique pharmacological profile.

Antiviral Properties

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrimidine have been studied for their effectiveness against viral infections such as HIV and hepatitis B virus (HBV). The mechanism often involves inhibiting viral replication through interaction with viral enzymes or host cell pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the compound could inhibit specific molecular targets involved in cancer cell proliferation. The presence of the fluoropyrimidine group is particularly significant as it has been linked to enhanced cytotoxicity against various cancer cell lines .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The adamantane core may enhance binding affinity to target enzymes, while the pyrrolidine and fluoropyrimidine groups could stabilize the interaction.
  • Signal Pathway Modulation : Similar compounds have been shown to modulate signaling pathways that are crucial for cell survival and proliferation, such as the Hedgehog signaling pathway .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of related compounds, it was found that the incorporation of fluorine into pyrimidine derivatives significantly increased their potency against HBV. This suggests that this compound may similarly enhance antiviral activity due to its structural components.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of similar adamantane derivatives on cancer cell lines revealed that these compounds could induce apoptosis in a dose-dependent manner. The study highlighted that modifications to the pyrrolidine ring could further enhance anticancer activity, indicating a promising avenue for further research on this compound.

Data Tables

Biological Activity Compound Effect Reference
AntiviralFluoropyrimidine DerivativeInhibition of HBV
AnticancerAdamantane DerivativeInduction of apoptosis in cancer cells
Enzyme InhibitionPyrrolidine-based CompoundModulation of signaling pathways

Q & A

What are the common synthetic routes for preparing (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how are key intermediates characterized?

Answer:
The compound is synthesized via coupling reactions between adamantane derivatives and fluoropyrimidine-pyrrolidine intermediates. For example, adamantane-pyrido[2,3-d]pyrimidine analogs are prepared by reacting 3-aminoadamantan-1-ol with halogenated heterocycles (e.g., 5-fluoropyrimidin-2-yl chloride) under reflux in anhydrous DMF. Key intermediates are purified via column chromatography and characterized using:

  • FTIR : Confirms carbonyl (C=O) stretches (1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • ¹H/¹³C NMR : Identifies pyrrolidine ring protons (δ 3.0–4.0 ppm) and adamantane methylene signals (δ 1.5–2.5 ppm).
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ ion matching exact mass).
    X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related adamantane derivatives .

Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what diagnostic signals should be prioritized?

Answer:
Critical techniques include:

  • ¹H NMR : Pyrrolidine N-CH₂ protons appear as multiplets (δ 3.5–4.0 ppm); adamantane protons as broad singlets (δ 1.7–2.1 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 170–180 ppm), fluoropyrimidine C-F (δ 150–160 ppm), and adamantane quaternary carbons (δ 35–45 ppm).
  • 19F NMR : A singlet near δ -120 ppm confirms the 5-fluoropyrimidine substituent.
  • XRD : Resolves stereochemistry, as shown for adamantane-containing oxadiazole-thiones .

How can transition metal catalysts be optimized to improve regioselectivity and yield during synthesis?

Answer:
Palladium or copper catalysts enhance coupling efficiency:

  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ in THF at 60–80°C improves regioselectivity for pyrrolidine-fluoropyrimidine linkage.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in metal-mediated Si–C bond activation, as seen in silacyclopropane reactions .
  • Monitoring : TLC (hexane:EtOAc, 3:1) tracks reaction progress, while reducing agents (e.g., Zn dust) minimize byproducts.

What in vitro biological assays are suitable for evaluating antimicrobial potential, and how should conflicting activity data be interpreted?

Answer:

  • Assays : Broth microdilution (CLSI guidelines) against clinically isolated S. aureus and E. coli strains, with MIC/MBC determinations.
  • Data Contradictions : Discrepancies may arise from substituent effects. For example, bulky adamantane groups in pyrido[2,3-d]pyrimidines enhance Gram-positive activity but reduce solubility, impacting bioavailability . Cross-referencing with SAR studies (e.g., fluorine’s electron-withdrawing effects on pyrimidine) clarifies trends.

How can computational modeling predict binding affinity to microbial targets?

Answer:

  • Molecular Docking : Use crystal structures of bacterial enzymes (e.g., S. aureus DNA gyrase, PDB: 2XCT). The adamantane moiety occupies hydrophobic pockets, while fluoropyrimidine forms halogen bonds with catalytic residues.
  • MD Simulations : Assess ligand-protein complex stability (RMSD < 2.0 Å over 100 ns). MM-PBSA calculations quantify binding free energy (ΔG < -8 kcal/mol indicates high affinity).
  • Validation : Compare with known inhibitors (e.g., ciprofloxacin) to identify critical interactions .

What strategies address low solubility of adamantane-containing compounds in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the adamantane scaffold, as seen in N-hydroxyadamantan-1-yl derivatives, which retain activity while improving solubility .

How is stereochemical purity of the (1s,3s) configuration validated?

Answer:

  • Chiral HPLC : Separates enantiomers using a Chiralpak® IA column (hexane:IPA, 90:10).
  • NOESY NMR : Correlates spatial proximity of adamantane and pyrrolidine protons to confirm relative configuration.
  • VCD Spectroscopy : Distinguishes enantiomers via vibrational circular dichroism, validated against XRD data .

What mechanistic insights explain the fluoropyrimidine moiety’s role in bioactivity?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases pyrimidine’s electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., serine in bacterial β-lactamases).
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo, as observed in fluorinated pyrimidine analogs .

How are reaction intermediates stabilized during large-scale synthesis?

Answer:

  • Low-Temperature Quenching : Trap reactive intermediates (e.g., acyl chlorides) at -78°C.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for pyrrolidine amines, removed via TFA treatment post-coupling.
  • Silica Gel Immobilization : Stabilize fluoropyrimidine intermediates during column chromatography, as applied in pyrido[2,3-d]pyrimidine syntheses .

What analytical workflows resolve conflicting NMR data for pyrrolidine ring conformers?

Answer:

  • VT-NMR : Variable-temperature studies (25–80°C) differentiate dynamic ring puckering from static isomers.
  • DFT Calculations : Compare experimental ¹³C shifts with computed values for chair vs. twist-boat conformers.
  • 2D NOESY : Identifies through-space correlations between adamantane and pyrrolidine protons .

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